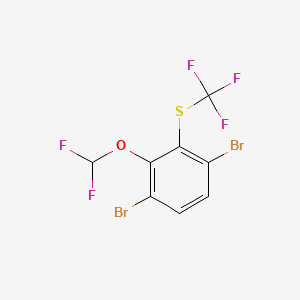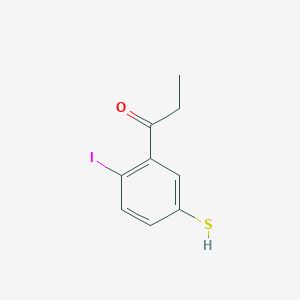
1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound characterized by the presence of bromomethyl and trifluoromethylthio groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and trifluoromethylthiolating reagents under controlled temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and thiolation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and purification methods are optimized to meet industrial standards and regulatory requirements .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted phenyl derivatives.
- Sulfoxides and sulfones.
- Alcohol derivatives .
Applications De Recherche Scientifique
1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethylthio group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways and cellular functions.
Comparaison Avec Des Composés Similaires
- 1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one
- 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one
Comparison:
Structural Differences: The position of the bromomethyl and trifluoromethylthio groups on the phenyl ring varies among these compounds.
Chemical Properties: These structural differences can influence the reactivity, solubility, and stability of the compounds.
Applications: While all these compounds may have similar applications, the specific positioning of functional groups can affect their efficacy and suitability for particular uses.
Propriétés
Formule moléculaire |
C11H10BrF3OS |
|---|---|
Poids moléculaire |
327.16 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)-6-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10BrF3OS/c1-2-8(16)10-7(6-12)4-3-5-9(10)17-11(13,14)15/h3-5H,2,6H2,1H3 |
Clé InChI |
BTRFVQOOPYCLQO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC=C1SC(F)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


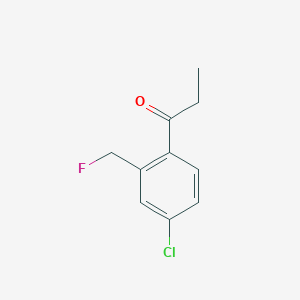
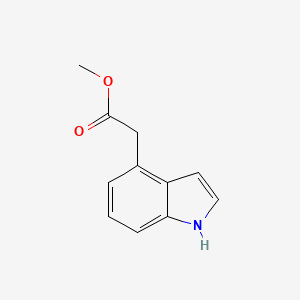
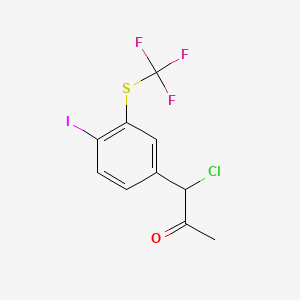

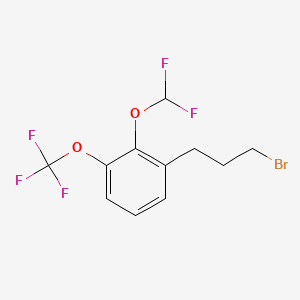

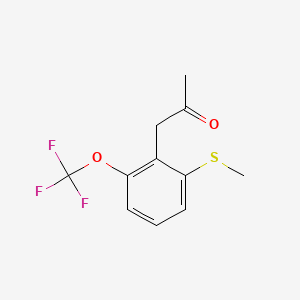
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-OL](/img/structure/B14050459.png)
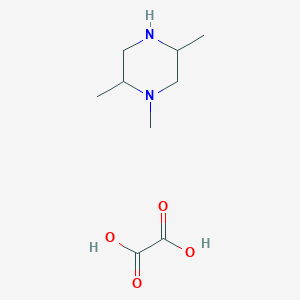

![2-[[2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[3-hydroxy-1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide](/img/structure/B14050495.png)

